![molecular formula C16H23BO2 B2948203 (2-(1-Methylcyclopropyl)phenyl)boronic acid pinacol ester CAS No. 2621939-45-3](/img/structure/B2948203.png)
(2-(1-Methylcyclopropyl)phenyl)boronic acid pinacol ester
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Overview
Description
This compound is a type of boronic acid pinacol ester, which is generally used in metal-catalyzed C-C bond formation reactions like the Suzuki–Miyaura reaction . It is a highly valuable building block in organic synthesis .
Chemical Reactions Analysis
Boronic acid pinacol esters are involved in various chemical reactions. The most notable is the Suzuki–Miyaura coupling reaction, which involves the formation of carbon-carbon bonds . Protodeboronation, a process where boronic esters are converted to boronic acids, is also a key reaction .Scientific Research Applications
Organic Synthesis Intermediates
This compound is used as an intermediate in organic synthesis. For example, it can be involved in substitution reactions to create boric acid derivatives which are crucial in various chemical syntheses .
Suzuki–Miyaura Coupling
It serves as a substrate in Suzuki–Miyaura coupling reactions. This is a widely used method for forming carbon-carbon bonds in the synthesis of organic compounds, including pharmaceuticals and polymers .
Drug Design and Delivery
Boronic acids and their esters are considered for new drug designs and drug delivery systems. They can act as boron-carriers suitable for neutron capture therapy, which is a type of cancer treatment .
Neutron Capture Therapy
As mentioned above, this compound could potentially be used in neutron capture therapy as a boron carrier. This therapy is used to treat cancer by capturing thermal neutrons on boron-10 which then undergoes fission-like reactions .
Synthesis of FLAP Inhibitors
It can be used in the synthesis of inhibitors for 5-lipoxygenase activating protein (FLAP), which are important in the treatment of inflammatory diseases .
Catalysis Research
The compound may be used in catalysis studies, particularly those involving copper (II) acetate catalyzed reactions .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-(1-methylcyclopropyl)phenyl]-1,3,2-dioxaborolane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BO2/c1-14(2)15(3,4)19-17(18-14)13-9-7-6-8-12(13)16(5)10-11-16/h6-9H,10-11H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJVDJYJZFRBPFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C3(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5-Tetramethyl-2-(2-(1-methylcyclopropyl)phenyl)-1,3,2-dioxaborolane |
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